REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9][CH3:10].CCN(C(C)C)C(C)C.Cl[C:21]([O:23][CH2:24][CH2:25]Cl)=[O:22]>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:25][CH2:24][O:23][C:21]2=[O:22])=[CH:4][C:3]=1[O:9][CH3:10]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCl
|
Name
|
|
Quantity
|
176 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in tetrahydrofurane (250 mL)
|
Type
|
ADDITION
|
Details
|
potassium tert-butoxide (16.2 g) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed with water and with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
Silica gel chromatography gave a compound that
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethanol
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated in vacuum and aminophase-silica-gel chromatography
|
Type
|
CUSTOM
|
Details
|
gave a solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from ethanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(OCC1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |